4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-isopropyl-substituted benzene ring linked to a 1-propanoyl-tetrahydroquinoline moiety via a sulfonamide bridge. The isopropyl substituent on the benzene ring may influence steric and electronic properties, affecting binding interactions in biological targets.
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-21(24)23-13-5-6-17-7-10-18(14-20(17)23)22-27(25,26)19-11-8-16(9-12-19)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQKEVLTJKCZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 386.5 g/mol
- CAS Number : 946381-42-6
Sulfonamides generally exert their biological effects by inhibiting bacterial growth through interference with folic acid synthesis. The specific mechanism for this compound may involve similar pathways, potentially affecting various enzymatic processes in bacterial cells.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains. For instance, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .
Cardiovascular Effects
A study involving related benzenesulfonamides demonstrated their impact on cardiovascular parameters. In isolated rat heart models, compounds affected perfusion pressure and coronary resistance. While specific data on this compound is limited, it is suggested that similar compounds may interact with calcium channels and influence cardiovascular functions .
Study on Perfusion Pressure
An experimental design evaluated the biological activity of various benzenesulfonamides on perfusion pressure in isolated rat hearts. The results indicated a dose-dependent decrease in perfusion pressure when treated with certain sulfonamide derivatives. The experimental setup included:
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 | 0.001 nM |
| IV | Compound 3 | 0.001 nM |
| V | Compound 4 | 0.001 nM |
| VI | Compound 5 | 0.001 nM |
This study suggests potential cardiovascular effects of sulfonamide derivatives through modulation of perfusion pressure and coronary resistance .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its biological activity. Various computational models can predict parameters such as absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate that structural modifications can significantly affect these pharmacokinetic properties .
Comparison with Similar Compounds
Key Observations :
- Methyl substituents (e.g., BE46566) may enhance metabolic stability but reduce polarity .
- Acyl Modifications: Replacing propanoyl with 2-methylpropanoyl (G512-0215) increases lipophilicity, which could improve blood-brain barrier penetration but reduce solubility .
Physicochemical and Spectroscopic Data
- N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t) :
- 4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u) :
These analogs highlight the variability in melting points and spectroscopic signatures based on substituents, suggesting that the target compound’s properties would similarly depend on its isopropyl and propanoyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
